

4-Benzylxyloxy-3,3-dimethylbut-1-yne chemical properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzylxyloxy-3,3-dimethylbut-1-yne

Cat. No.: B1526602

[Get Quote](#)

An In-depth Technical Guide to **4-Benzylxyloxy-3,3-dimethylbut-1-yne** for Advanced Chemical Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties and synthetic potential of **4-Benzylxyloxy-3,3-dimethylbut-1-yne**. We will move beyond a simple recitation of data to explore the causality behind its reactivity, providing field-proven insights into its application as a versatile chemical building block. The protocols and analyses herein are designed to be self-validating, grounded in established chemical principles.

Section 1: Core Physicochemical and Safety Profile

4-Benzylxyloxy-3,3-dimethylbut-1-yne is a bifunctional organic compound featuring a terminal alkyne and a benzyl-protected primary alcohol.^[1] The presence of a quaternary carbon center adjacent to the oxygen atom provides significant steric hindrance, influencing the molecule's reactivity and conformational properties.

1.1: Physicochemical Properties

The key physical and chemical identifiers for **4-Benzylxyloxy-3,3-dimethylbut-1-yne** are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

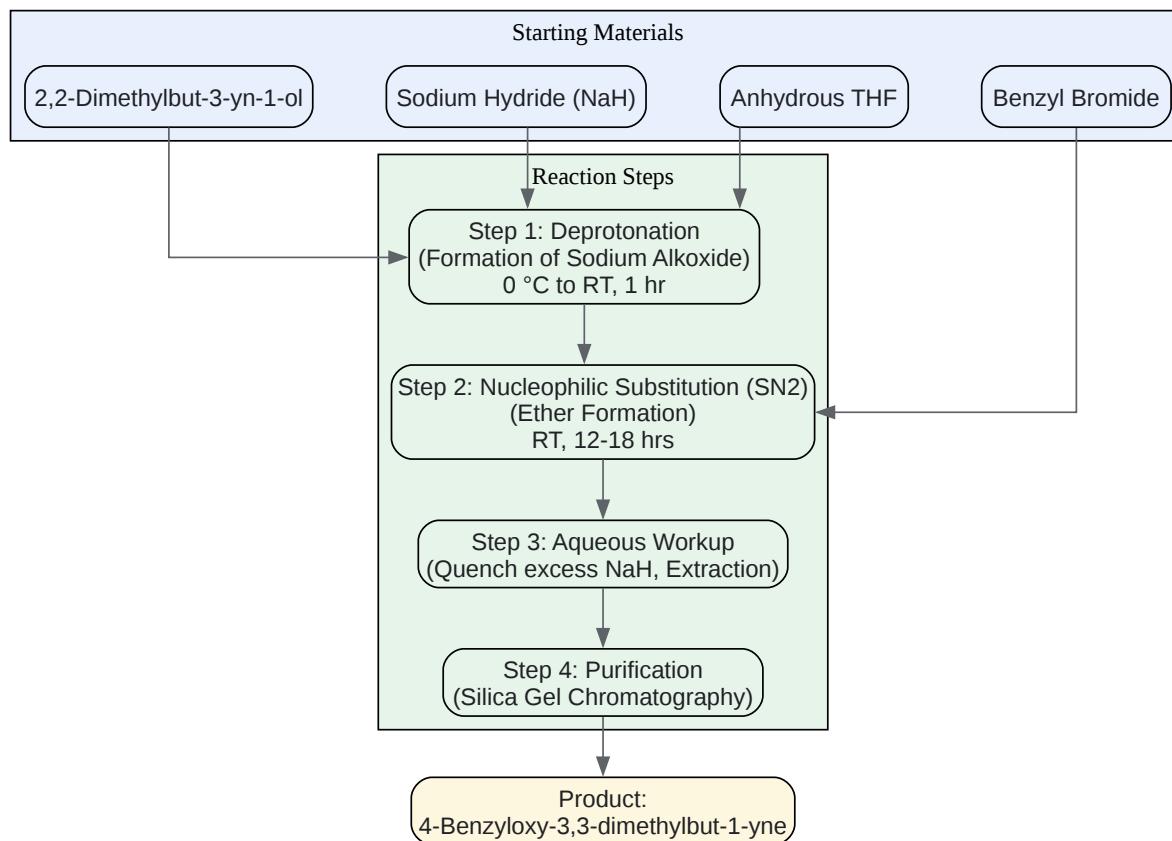
Property	Value	Source(s)
CAS Number	1092536-54-3	[2] [3]
Molecular Formula	C ₁₃ H ₁₆ O	[2] [3]
Molecular Weight	188.27 g/mol	[2] [4]
Physical Form	Liquid	[2] [5]
Boiling Point	255.6 ± 23.0 °C at 760 mmHg	[2]
Purity	Typically ≥97%	[2] [3]
InChI Key	VKHWQJGOWVVAHW- UHFFFAOYSA-N	[2] [5]
SMILES	C(#C)C(COCCc1ccccc1)(C)C	[3]

1.2: Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. The compound is classified as harmful if swallowed.[\[2\]](#)[\[4\]](#) Adherence to good industrial hygiene and safety practices is mandatory.[\[4\]](#)

Hazard Information	Details	Source(s)
Signal Word	Warning	[2] [5]
Pictogram	GHS07 (Harmful)	[2] [5]
Hazard Statement	H302: Harmful if swallowed	[2] [4] [5]
Precautionary Statements	P264, P270, P280, P301+P310, P330, P501	[2] [4] [5] [6]

Recommended Storage and Handling Protocol:


- Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place.[\[7\]](#)[\[8\]](#)
Recommended storage temperature is between 2-8°C.[\[5\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards).[4][7]
- Ventilation: Handle the compound in a chemical fume hood to avoid inhalation of any potential vapors.[6]
- First Aid:
 - If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[4][6]
 - If on Skin: Wash off immediately with plenty of water and soap.[4][8]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Section 2: Proposed Synthesis and Purification

While numerous vendors supply this compound, understanding its synthesis is crucial for troubleshooting and derivatization. A logical and robust approach is the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers. This method offers high yields and predictable outcomes.

The proposed synthesis involves the deprotonation of a primary alcohol, 2,2-dimethylbut-3-yn-1-ol, to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

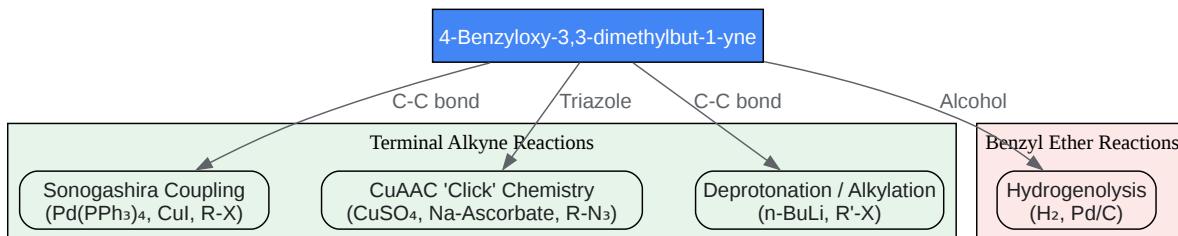
[Click to download full resolution via product page](#)

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of 4-Benzyl-3,3-dimethylbut-1-yne

Materials:

- 2,2-dimethylbut-3-yn-1-ol (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Benzyl bromide (1.1 eq)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)


Procedure:

- Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
- Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) in portions.
- Slowly add a solution of 2,2-dimethylbut-3-yn-1-ol in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
- Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Wash the combined organic layers with water and then brine.
- Purification: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Section 3: Reactivity and Synthetic Utility

The synthetic value of **4-Benzylxy-3,3-dimethylbut-1-yne** lies in the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the benzyl ether.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for the title compound.

3.1: Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne is a handle for a variety of powerful C-C and C-heteroatom bond-forming reactions.

- Sonogashira Coupling:** This palladium-copper co-catalyzed cross-coupling reaction with aryl or vinyl halides is a cornerstone of modern synthesis, enabling the construction of complex conjugated systems.

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A premier example of "click chemistry," this reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This is invaluable for linking the molecule to biomolecules, polymers, or surfaces.
- Deprotonation and Alkylation: Treatment with a strong base (e.g., n-butyllithium) generates a potent acetylide nucleophile, which can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones).

Protocol: Representative Sonogashira Cross-Coupling

- Setup: To a flask, add **4-Benzylxyloxy-3,3-dimethylbut-1-yne** (1.0 eq), an aryl halide (e.g., iodobenzene, 1.0 eq), $\text{Pd}(\text{PPh}_3)_4$ (0.02 eq), and CuI (0.04 eq).
- Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
- Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until TLC analysis indicates consumption of the starting materials.
- Workup: Filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate.
- Purification: Purify the residue by column chromatography to isolate the coupled product.

3.2: Cleavage of the Benzyl Ether

The benzyl group serves as a robust protecting group for the primary alcohol. Its primary mode of removal is through catalytic hydrogenolysis.

- Hydrogenolysis: This method involves treating the compound with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction is clean and efficient, yielding the deprotected primary alcohol and toluene as the only byproduct. This deprotection step unmasks a key functional group for further synthetic elaboration.

Section 4: Spectroscopic Characterization Profile (Expected)

While actual spectra should be acquired for confirmation, the expected NMR and IR signatures are highly predictable and serve as a valuable reference for characterization.

Spectroscopy	Expected Chemical Shift / Frequency	Assignment
¹ H NMR	~7.3 ppm (multiplet, 5H)	Aromatic protons of the benzyl group (C ₆ H ₅)
4.5 ppm (singlet, 2H)	Methylene protons of the benzyl group (-OCH ₂ Ph)	
3.3 ppm (singlet, 2H)	Methylene protons adjacent to the quaternary center (-C(CH ₃) ₂ CH ₂ O-)	
2.1 ppm (singlet, 1H)	Terminal alkyne proton (-C≡CH)	
1.1 ppm (singlet, 6H)	Methyl protons of the gem-dimethyl group (-C(CH ₃) ₂)	
¹³ C NMR	~138 ppm, ~128 ppm, ~127 ppm	Aromatic carbons
~88 ppm	Quaternary alkyne carbon (-C≡CH)	
~78 ppm	Methylene carbon adjacent to oxygen (-CH ₂ O-)	
~73 ppm	Benzyl methylene carbon (-OCH ₂ Ph)	
~69 ppm	Terminal alkyne carbon (-C≡CH)	
~38 ppm	Quaternary aliphatic carbon (-C(CH ₃) ₂)	
~24 ppm	Methyl carbons (-C(CH ₃) ₂)	
IR	~3300 cm ⁻¹ (sharp, strong)	Alkyne C-H stretch
~2100 cm ⁻¹ (weak)	Alkyne C≡C stretch	

~3030 cm ⁻¹ , ~1600 cm ⁻¹ ,	Aromatic C-H and C=C
~1500 cm ⁻¹	stretches
~1100 cm ⁻¹ (strong)	C-O ether stretch

Section 5: Applications in Research and Drug Discovery

4-Benzylxyloxy-3,3-dimethylbut-1-yne is a valuable building block for synthesizing more complex molecules. While specific applications in marketed drugs are not prominent in the literature, its structural motifs suggest significant potential.

- Chemical Probe Synthesis: The terminal alkyne is an ideal handle for introducing reporter tags (e.g., fluorophores, biotin) via click chemistry. The lipophilic benzylxyloxy and dimethylated backbone can be used to probe hydrophobic binding pockets in proteins or other biological targets.
- Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment. The alkyne provides a vector for growing the fragment into more complex structures through reactions like the Sonogashira coupling, allowing for systematic exploration of chemical space around a target.
- Precursor to Chiral Alcohols: Deprotection of the benzyl group reveals a primary alcohol. The steric bulk of the adjacent gem-dimethyl group can influence the stereochemical outcome of subsequent reactions, making it a potentially useful intermediate in asymmetric synthesis. The related compound, 4-(Benzylxyloxy)-3-methylbutanoic acid, is a key precursor for the synthesis of the chiral side chain in the blockbuster drug Atorvastatin, highlighting the value of such structures in pharmaceutical development.[9]

By leveraging the distinct and predictable reactivity of its functional groups, **4-Benzylxyloxy-3,3-dimethylbut-1-yne** offers researchers a versatile platform for innovation in medicinal chemistry, materials science, and chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzyl-3,3-dimethylbut-1-yne - High purity | EN [georganics.sk]
- 2. 4-Benzyl-3,3-dimethylbut-1-yne | 1092536-54-3 [sigmaaldrich.com]
- 3. Synthonix, Inc > Alkynes > 1092536-54-3 | 4-Benzyl-3,3-dimethylbut-1-yne [synthonix.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. 4-Benzyl-3,3-dimethylbut-1-yne | 1092536-54-3 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Benzyl-3,3-dimethylbut-1-yne chemical properties.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1526602#4-benzyl-3,3-dimethylbut-1-yne-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com